Cas no 797-70-6 (Tri-p-tolylphosphine Oxide)

Tri-p-tolylphosphine Oxide structure
Tri-p-tolylphosphine Oxide structure
Nome del prodotto:Tri-p-tolylphosphine Oxide
Numero CAS:797-70-6
MF:C21H21OP
MW:320.364606618881
MDL:MFCD00059321
CID:564366
PubChem ID:87576803

Tri-p-tolylphosphine Oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • Tri-p-tolylphosphine oxide
    • Tris(4-methylphenyl)phosphine Oxide
    • 1-bis(4-methylphenyl)phosphoryl-4-methylbenzene
    • Phosphine oxide,tris(4-methylphenyl)-
    • Phosphine oxide,tris(p-tolyl)
    • tri(4-methylphenyl)phosphine oxide
    • tri(4-tolyl)phosphine oxide
    • tri(p-tolyl)phosphane oxide
    • tris-(4-methylphenyl)phosphine oxide
    • Tris(p-tolyl)phosphine oxide
    • tritolylphosphine oxide
    • Phosphine oxide, tris(p-tolyl)-
    • C21H21OP
    • tri-p-tolylphos-phine oxide
    • Tris(4-methylphenyl)phosphineOxide
    • 2459AC
    • AX8155841
    • Phosphine oxide, tri-p-tolyl- (6CI, 7CI, 8CI)
    • Tris(4-methylphenyl)phosphine oxide (ACI)
    • Tri(p-methylphenyl)phosphine monoxide
    • Tris(4-tolyl)phosphine oxide
    • Tris-p-tolylphosphine oxide
    • T0995
    • DTXSID00229835
    • MFCD00059321
    • SY054626
    • SCHEMBL262688
    • 1-[bis(4-methylphenyl)phosphoroso]-4-methylbenzene
    • CS-0095842
    • Tri-p-tolylphosphineOxide
    • AKOS016010911
    • BRN 2810669
    • T72951
    • AS-58832
    • 797-70-6
    • FT-0765933
    • SPKBYIYIZQARNX-UHFFFAOYSA-N
    • DB-246442
    • Tri-p-tolylphosphine Oxide
    • MDL: MFCD00059321
    • Inchi: 1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
    • Chiave InChI: SPKBYIYIZQARNX-UHFFFAOYSA-N
    • Sorrisi: O=P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • BRN: 2810669

Proprietà calcolate

  • Massa esatta: 320.133002g/mol
  • Carica superficiale: 0
  • XLogP3: 5.1
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 320.133002g/mol
  • Massa monoisotopica: 320.133002g/mol
  • Superficie polare topologica: 17.1Ų
  • Conta atomi pesanti: 23
  • Complessità: 346
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di fusione: 145.0 to 149.0 deg-C
  • PSA: 26.88000
  • LogP: 4.25120
  • Solubilità: Non determinato

Tri-p-tolylphosphine Oxide Informazioni sulla sicurezza

  • RTECS:SZ2000000

Tri-p-tolylphosphine Oxide Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Tri-p-tolylphosphine Oxide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D748929-5g
Tri-p-tolylphosphine oxide
797-70-6 98.0%
5g
$165 2024-06-07
Ambeed
A632712-250mg
Tri-p-tolylphosphine oxide
797-70-6 98%
250mg
$11.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0995-1g
Tri-p-tolylphosphine Oxide
797-70-6 98.0%(GC)
1g
¥1230.0 2022-06-10
Alichem
A019138677-10g
Tri-p-tolylphosphine oxide
797-70-6 95%
10g
$416.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T61860-250mg
Tri-p-tolylphosphine oxide
797-70-6 98%
250mg
¥41.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0995-5G
Tris(4-methylphenyl)phosphine Oxide
797-70-6 >98.0%(GC)
5g
¥2990.00 2024-04-16
Ambeed
A632712-1g
Tri-p-tolylphosphine oxide
797-70-6 98%
1g
$24.0 2025-02-26
Chemenu
CM283219-10g
Tri-p-tolylphosphine oxide
797-70-6 95%
10g
$482 2024-07-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0995-1G
Tris(4-methylphenyl)phosphine Oxide
797-70-6 >98.0%(GC)
1g
¥665.00 2024-04-16
A2B Chem LLC
AB80218-25g
Tris(4-methylphenyl)phosphine oxide
797-70-6 98%
25g
$434.00 2024-04-19

Tri-p-tolylphosphine Oxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Au3+ (compound with nanofibrous phosphosilicate, supported on cellulose) ,  Silicon phosphide (compound with gold(III), supported on cellulose) Solvents: Dimethyl carbonate ;  rt
Riferimento
Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(III) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate
Sadeghzadeh, Seyed Mohsen; et al, RSC Advances, 2019, 9(3), 1509-1516

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen ;  180 min
Riferimento
Dramatic effect of atmosphere on product distribution from steady-state photolysis of triarylphosphines
Yasui, Shinro; et al, Bulletin of the Chemical Society of Japan, 2014, 87(9), 988-996

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Benzene-d6 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Toluene ;  12 h, rt
Riferimento
N-heterocyclic carbene complexes of palladium in oxygen atom transfer reactions involving the making and breaking of N-O bonds
Cai, Xiaochen; et al, Inorganica Chimica Acta, 2017, 468, 285-293

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty…
Riferimento
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-7

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, reflux
Riferimento
New reactions and reactive intermediates in the pyrolysis of cyclic phosphonium ylides
Aitken, R. Alan; et al, ARKIVOC (Gainesville, 2017, (3), 293-301

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane-d2
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Water ;  rt
Riferimento
Conversion from Heterometallic to Homometallic Metal-Organic Frameworks
Song, Jeong Hwa; et al, Chemistry - A European Journal, 2020, 26(51), 11767-11775

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 120 °C; 4 h, 120 °C
Riferimento
Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide
McErlain, Holly; et al, Journal of Organic Chemistry, 2021, 86(23), 17036-17049

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 120 °C; 4 h, 120 °C
Riferimento
Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide
McErlain, Holly; et al, Journal of Organic Chemistry, 2021, 86(23), 17036-17049

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Acetone ;  16 h, 60 °C
2.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, reflux
Riferimento
One-pot cascade ring enlargement of isatin-3-oximes to 2,4-dichloroquinazolines mediated by bis(trichloromethyl)carbonate and triarylphosphine oxide
Qin, Jinjing; et al, Phosphorus, 2020, 195(12), 1007-1012

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2971721-62-5 Solvents: Ethanol ;  1 h, 90 °C
Riferimento
Highly efficient and well-defined phosphinous acid-ligated Pd(II) precatalysts for Hirao cross-coupling reaction
Hong, Li-Hui; et al, Dalton Transactions, 2023, 52(16), 5101-5109

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, reflux
Riferimento
Synthesis, derivatization and structural characterization of a new macrobicyclic phosphane oxide cryptand
Daebritz, Frank; et al, European Journal of Organic Chemistry, 2008, (33), 5571-5576

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Oxygen Solvents: Toluene ,  Water ;  30 min, rt
2.1 Solvents: Dichloromethane-d2
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tetrakis(hydroxymethyl)phosphonium chloride ,  Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium
Riferimento
A new palladium-catalyzed P-C coupling reaction: synthesis of triarylphosphine oxides and diarylmethylphosphine oxides
Stark, Gene A.; et al, Synthetic Communications, 2000, 30(10), 1703-1711

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Toluene ,  Dodecane ;  12 h, rt
2.1 Solvents: Benzene-d6 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 4-Phenyl-9H-thioxanthen-9-one Solvents: Methanol ;  1 h, 1 atm, rt
Riferimento
Visible light-induced 4-phenylthioxanthone-catalyzed aerobic oxidation of triarylphosphines
Ding, Aishun; et al, Tetrahedron Letters, 2018, 59(43), 3880-3883

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty…
Riferimento
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, reflux
Riferimento
New reactions and reactive intermediates in the pyrolysis of cyclic phosphonium ylides
Aitken, R. Alan; et al, ARKIVOC (Gainesville, 2017, (3), 293-301

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Dichloromethane-d2
2.1 Solvents: Acetone ;  16 h, 60 °C
3.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Metodo di produzione 23

Condizioni di reazione
1.1 Solvents: Dichloromethane-d2
2.1 Solvents: Toluene ,  Dodecane ;  12 h, rt
3.1 Solvents: Benzene-d6 ;  16 h, rt
Riferimento
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Tri-p-tolylphosphine Oxide Raw materials

Tri-p-tolylphosphine Oxide Preparation Products

Tri-p-tolylphosphine Oxide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:797-70-6)Tri-p-tolylphosphine Oxide
A1207106
Purezza:99%
Quantità:25g
Prezzo ($):535.0